molecular formula C13H6F4N2S B508048 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile CAS No. 438220-73-6

4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Cat. No. B508048
CAS RN: 438220-73-6
M. Wt: 298.26g/mol
InChI Key: AJMMMKIBJIOLKH-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile, or 4F-MTFN, is an organic compound belonging to the class of compounds known as nitriles. It is a highly fluorinated compound, with four fluorine atoms, one phenyl ring, and two sulfur atoms attached to the nitrogen atom. 4F-MTFN is of interest to researchers due to its potential applications in pharmaceuticals, biochemistry, and organic synthesis.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Biologically Active Molecules

The compound has been identified as a crucial precursor in the synthesis of new molecules with potential biological activities. For instance, research has highlighted its use in creating thiadiazolotriazinones, demonstrating promising antibacterial properties. This research underscores the utility of fluorine-containing compounds like 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile in developing new antibacterial agents with effective properties at low concentrations (Holla, Bhat, & Shetty, 2003).

Antimicrobial Applications

Another study synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives by condensing with phenyl acetamide derivatives possessing a fluorine atom. These derivatives, including compounds based on the structure of 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile, exhibited significant antimicrobial properties against a range of bacteria and fungi. The presence of fluorine atoms was noted to significantly enhance antimicrobial properties, suggesting the importance of such compounds in developing effective antimicrobial agents (Parikh & Joshi, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs and how they exert their effects. Without specific information on what this compound is used for, it’s challenging to provide a detailed analysis of its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies into its synthesis, properties, and potential uses .

properties

IUPAC Name

4-(4-fluorophenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2S/c14-8-3-1-7(2-4-8)9-5-11(13(15,16)17)19-12(20)10(9)6-18/h1-5H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMMMKIBJIOLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=S)NC(=C2)C(F)(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

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